molecular formula C14H9NO2 B11708552 2-(2-Pyridyl)-1,3-indandione CAS No. 42504-43-8

2-(2-Pyridyl)-1,3-indandione

Cat. No.: B11708552
CAS No.: 42504-43-8
M. Wt: 223.23 g/mol
InChI Key: CFFKWZMLWPANQE-UHFFFAOYSA-N
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Description

2-(2-Pyridyl)-1,3-indandione is an organic compound that features a pyridine ring attached to an indandione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridyl)-1,3-indandione typically involves the reaction of 2-pyridylboronic acid with 1,3-indandione under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridyl)-1,3-indandione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridyl-indandione derivatives.

    Reduction: Reduction reactions can convert the indandione moiety to a more reduced form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl-indandione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the pyridine ring .

Scientific Research Applications

2-(2-Pyridyl)-1,3-indandione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Pyridyl)-1,3-indandione involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Pyridyl)-1,3-indandione is unique due to its combination of a pyridine ring and an indandione moiety. This structure allows it to participate in a variety of chemical reactions and form complexes with metals, making it versatile for applications in different scientific fields.

Properties

CAS No.

42504-43-8

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

2-pyridin-2-ylindene-1,3-dione

InChI

InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)12(13)11-7-3-4-8-15-11/h1-8,12H

InChI Key

CFFKWZMLWPANQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=CC=N3

solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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